molecular formula C17H16FN B022781 1-Isopropyl-3-(4-fluorophenyl)indole CAS No. 93957-49-4

1-Isopropyl-3-(4-fluorophenyl)indole

Cat. No. B022781
CAS RN: 93957-49-4
M. Wt: 253.31 g/mol
InChI Key: ZDZJOIIBECYKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(4-fluorophenyl)indole is a chemical compound belonging to the indole family, which has been studied for its synthesis methods, molecular structure, and chemical reactions. These compounds have shown potential in various fields, including pharmacology, due to their structural similarity to many biological compounds.

Synthesis Analysis

The synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole and its derivatives can be achieved through multiple pathways. For example, a key intermediate for synthesizing fluvastatin involves starting from aniline, undergoing isopropylation with isopropyl bromide, alkylation with 2-chloro-1-(4-fluorophenyl)ethanone, and then intramolecular cyclization catalyzed by heteropolyacid with an overall yield of more than 90% (Chen Ying-qi, 2010). Other methods involve the use of substituted piperidine-4-benzisoxazoles and various cyclization techniques to produce novel compounds with anti-inflammatory and antimicrobial activity (S. Rathod et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using spectroscopic methods, confirming their indole framework and substituent positions. For instance, the crystal structure and DFT studies of one such compound revealed insights into its structural parameters, bond lengths, bond angles, and electronic properties (Lalitha Gummidi et al., 2019).

Chemical Reactions and Properties

1-Isopropyl-3-(4-fluorophenyl)indole derivatives engage in various chemical reactions, including Friedel-Crafts fluoroacetylation under catalyst- and additive-free conditions to synthesize diverse fluoromethyl indol-3-yl ketones (Shun-Jiang Yao et al., 2016). These reactions highlight the compound's reactivity and potential for creating more complex molecules.

Scientific Research Applications

Synthesis of Trisubstituted Indoles

  • Field : Organic Chemistry
  • Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Method : The method involves a Fischer indolisation–indole N -alkylation sequence .
  • Results : The process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Biotechnological Production

  • Field : Biotechnology
  • Application : Indole is a signalling molecule produced both by bacteria and plants . It also has value for flavour and fragrance applications, for example, in food industry or perfumery .
  • Method : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Results : The review discusses recent advances in production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

Pharmaceutical Applications

  • Field : Pharmaceutical Chemistry
  • Application : 3-(4-Fluorophenyl)-1-isopropylindole is the nucleus of Fluvastatin, a drug used to treat hypercholesterolemia for preventing cardiovascular diseases . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
  • Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical application .
  • Results : The results or outcomes obtained would also depend on the specific pharmaceutical application .

Synthesis of Diverse Heterocycles

  • Field : Organic Chemistry
  • Application : Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles such as tryptolines, spiropyrans, indolines, oxindoles and spirocycles .
  • Method : The specific methods of application or experimental procedures would depend on the specific heterocycle being synthesized .
  • Results : The results or outcomes obtained would also depend on the specific heterocycle being synthesized .

Production of Polymers and Composite Materials

  • Field : Material Science
  • Application : Indoles are used in the production of polymers and composite materials with energy storage and biomedical applications .
  • Method : The specific methods of application or experimental procedures would depend on the specific polymer or composite material being produced .
  • Results : The results or outcomes obtained would also depend on the specific polymer or composite material being produced .

Anticancer, Antimicrobial, Anti-HIV, Antitubercular, Antiviral, Antidepressant, Cardiovascular Activity, Antihypertensive Applications

  • Field : Pharmaceutical Chemistry
  • Application : The incorporation of indole nucleus in medicinal compounds has made it a versatile heterocyclic possessing a wide spectrum of biological activities like anticancer, antimicrobial, anti-HIV, antitubercular, antiviral, antidepressant, cardiovascular activity, antihypertensive, etc .
  • Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical application .
  • Results : The results or outcomes obtained would also depend on the specific pharmaceutical application .

Production of Dyes and Pigments

  • Field : Industrial Chemistry
  • Application : Indoles are used in the production of dyes and pigments .
  • Method : The specific methods of application or experimental procedures would depend on the specific dye or pigment being produced .
  • Results : The results or outcomes obtained would also depend on the specific dye or pigment being produced .

Production of Perfumes and Flavors

  • Field : Perfumery and Food Industry
  • Application : Indoles are used in the production of perfumes and flavors .
  • Method : The specific methods of application or experimental procedures would depend on the specific perfume or flavor being produced .
  • Results : The results or outcomes obtained would also depend on the specific perfume or flavor being produced .

Synthesis of Natural Products

  • Field : Organic Chemistry
  • Application : Indoles are used in the synthesis of natural products .
  • Method : The specific methods of application or experimental procedures would depend on the specific natural product being synthesized .
  • Results : The results or outcomes obtained would also depend on the specific natural product being synthesized .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-(4-fluorophenyl)-1-propan-2-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN/c1-12(2)19-11-16(13-7-9-14(18)10-8-13)15-5-3-4-6-17(15)19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZJOIIBECYKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239939
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-(4-fluorophenyl)indole

CAS RN

93957-49-4
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93957-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole, 3-(4-fluorophenyl)-1-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81O8547A4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.